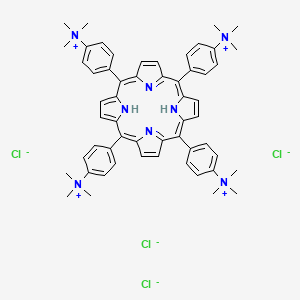

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride (CAS: 92739-64-5) is a synthetic, water-soluble porphyrin derivative characterized by four positively charged trimethylanilinium groups at the meso-positions. Its halogenated structure enhances electron-withdrawing capacity, making it suitable for coordination chemistry and materials science applications. The compound exhibits strong electrostatic interactions due to its cationic nature, enabling its use in porphyrin aggregation studies and hydrogen storage materials .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride typically involves the reaction of pyrrole with an aldehyde in the presence of an acid catalyst to form the porphyrin core. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states of the porphyrin ring.

Reduction: It can be reduced to form metalloporphyrins when reacted with metal salts.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the meso positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Oxidized porphyrins with varying degrees of oxidation.

Reduction: Metalloporphyrins with metals such as iron, cobalt, or zinc.

Substitution: Substituted porphyrins with different functional groups at the meso positions.

Scientific Research Applications

Chemical Properties and Structure

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride has the chemical formula C56H62Cl4N8 and a molecular weight of 988.96 g/mol. Its structure features a porphyrin core with four quaternary ammonium substituents, enhancing its solubility in aqueous environments and facilitating interactions with biological systems .

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes light-activated compounds to induce cytotoxic effects in targeted cells, particularly cancer cells. This compound serves as an effective photosensitizer in this context.

Mechanism of Action : Upon exposure to specific wavelengths of light (e.g., blue-red light), this compound generates reactive oxygen species (ROS), which lead to oxidative stress and subsequent cell death in tumor cells. Studies have demonstrated its efficacy against murine tumor models, showing significant tumor regression and improved survival rates .

Case Study : In a study involving BALB/c mice with intradermal LM3 tumors, intravenous administration of this compound followed by light irradiation resulted in nearly complete but temporary tumor regression in 8 out of 9 subjects. The treatment also reduced lung metastasis compared to controls .

Antimicrobial Applications

This compound exhibits potent antimicrobial properties, particularly against Gram-negative bacteria. Its ability to generate ROS upon light activation allows it to effectively inactivate pathogens, making it a promising candidate for photoinactivation therapies .

Applications :

- Antibacterial Treatments : The compound has been explored for use in treating infections caused by resistant bacterial strains through photodynamic mechanisms.

- Fluorescent DNA Counterstaining : It has been utilized as a fluorescent probe for DNA, enhancing imaging techniques in biological research .

Drug Delivery Systems

The unique properties of this compound enable its application in drug delivery systems, particularly for oligonucleotides. Its cationic nature facilitates cellular uptake, allowing for targeted delivery of therapeutic agents.

Research Findings : Studies indicate that the compound can form stable complexes with single-stranded DNA (ssDNA), leading to the creation of porphyrin-DNA nanoparticles. These nanoparticles exhibit light-dependent cytotoxicity towards cancer cells while minimizing systemic toxicity due to localized action .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride involves its interaction with biological membranes and nucleic acids. The compound can bind to DNA or RNA molecules, affecting their structure and stability . Upon exposure to light, it exhibits photodynamic properties, generating reactive oxygen species (ROS) that can cause cellular damage and apoptosis . This property is particularly useful in photodynamic therapy for targeting cancer cells .

Comparison with Similar Compounds

Structural Analogues: Pyridyl-Substituted Porphyrins

Meso-Tetra(N-methyl-4-pyridyl) Porphine Tetrachloride (TMPyP4)

- Structure : Four N-methyl-4-pyridyl groups instead of trimethylanilinium.

- Key Differences :

- Charge Distribution : Pyridyl groups are less positively charged than quaternary ammonium groups, reducing electrostatic aggregation .

- Metal Binding : Superior heme-mimetic properties for studying metalloproteins like hemoglobin .

- Biological Activity : TMPyP4 enhances HMGA2-FL814 binding by 4-fold (Kd = 0.19 ± 0.02 μM), while its 2-pyridyl isomer (TMPyP2) is inactive .

- Applications : Protein interaction studies, G-quadruplex DNA targeting .

- Cost : $112/100 mg (vs. $166/100 mg for the trimethylanilinium variant) .

Meso-Tetra(N-methyl-2-pyridyl) Porphine Tetrachloride (TMPyP2)

- Structure : 2-pyridyl substitution alters steric and electronic properties.

- Key Differences :

- Applications : Supramolecular chemistry, optoelectronic devices .

Metal Complexes

Cu(II) Meso-tetra(4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride

- Molecular Weight : 1050.49 g/mol .

- Properties : Stable at room temperature; used in catalysis and sensing .

- Comparison : The Cu(II) trimethylanilinium complex is less hygroscopic than Mn(III) pyridyl variants, which require storage at -20°C .

Zn(II) and Mn(III) Pyridyl Porphyrins

- Zn(II) TMPyP4 : Used in optoelectronics and catalysis; molecular weight = 877.32 g/mol .

- Mn(III) Carboxyphenyl Porphyrin : Used in metal-organic frameworks (MOFs) for alkene epoxidation .

Sulfonated and Carboxylated Porphyrins

Meso-Tetra(4-sulfonatophenyl) Porphine (TPPS)

- Structure : Anionic sulfonate groups instead of cationic trimethylanilinium.

- Applications : Forms electrostatic aggregates with cationic porphyrins (e.g., TAP) for hydrogen storage .

- Comparison : TPPS has higher environmental stability but lower catalytic activity in oxidation reactions compared to Mn(III) carboxyphenyl porphyrins .

Catalysis

- Mn(III) Carboxyphenyl Porphyrin : Catalyzes alkene epoxidation with O₂ (TOF = 50 h⁻¹) .

- Cu(II) Trimethylanilinium Porphyrin : Less studied in catalysis but shows promise in sensor development .

Comparative Data Table

Biological Activity

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride, commonly referred to as TMAP, is a synthetic cationic porphyrin compound recognized for its diverse biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C56H62Cl4N8

- Molecular Weight : 988.9 g/mol

- CAS Number : 92739-64-5

Photodynamic Therapy (PDT)

One of the most significant applications of TMAP is in photodynamic therapy for cancer treatment. PDT involves the administration of a photosensitizer, which upon light activation produces reactive oxygen species (ROS) that induce cell death.

- Study Findings :

- In a study involving BALB/c mice with intradermal LM3 tumors, TMAP was administered intravenously at a dose of 4 mg/kg. After 24 hours, the tumors were irradiated with blue-red light (wavelengths: 419, 457, and 650 nm) for 60 minutes. The results showed a marked regression in tumor size, with significant tumor reduction observed in 8 out of 9 treated animals .

- The PDT treatment led to almost complete but transient tumor regression, highlighting the efficacy of TMAP as a photosensitizer in inducing cytotoxic effects in cancer cells .

Antimicrobial Activity

TMAP exhibits potent antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves photoinactivation, where light activation leads to the generation of singlet oxygen that damages bacterial cells.

- Research Insights :

- TMAP has been shown to effectively inactivate various strains of Gram-negative bacteria through photodynamic mechanisms, making it a promising candidate for treating infections caused by resistant bacterial strains .

- Comparative studies indicate that TMAP's antimicrobial efficacy is enhanced when used in conjunction with specific light wavelengths that optimize singlet oxygen production .

Table: Summary of Biological Activities

Case Studies and Research Findings

- Murine LM3 Tumor Study :

- Antibacterial Efficacy Study :

- Oligonucleotide Delivery :

Properties

Molecular Formula |

C56H62Cl4N8 |

|---|---|

Molecular Weight |

988.9 g/mol |

IUPAC Name |

trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride |

InChI |

InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57,60H,1-12H3;4*1H/q+4;;;;/p-4 |

InChI Key |

WODUFXACJCQWBG-UHFFFAOYSA-J |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.